molecular formula C16H19FN2O4 B8179310 N-Boc-4-fluoro-L-tryptophan

N-Boc-4-fluoro-L-tryptophan

Cat. No.: B8179310
M. Wt: 322.33 g/mol
InChI Key: REBIRBARADNEFZ-LBPRGKRZSA-N
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Description

N-Boc-4-fluoro-L-tryptophan is a fluorinated, N-protected derivative of the essential amino acid L-tryptophan, designed for advanced chemical and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group serves as a vital protecting shield for the alpha-amino functionality, preventing unwanted side reactions during complex multi-step synthetic sequences, such as solid-phase peptide synthesis (SPPS). This protection is strategically stable under basic conditions and can be cleanly removed under mild acidic conditions, allowing for the controlled elongation of peptide chains with high fidelity. The incorporation of a fluorine atom at the 4-position of the indole ring introduces a unique electronic and steric profile without drastically altering the native structure of tryptophan. This makes it an invaluable building block for creating novel peptide-based probes and therapeutics. Researchers utilize this modified amino acid to investigate protein structure and function, study receptor-ligand interactions, and develop PET radiotracers for diagnostic imaging, as evidenced by research into related compounds like 4-[(18)F]fluoro-L-tryptophan . The fluorine atom can significantly influence the binding affinity, metabolic stability, and overall bioavailability of the resulting synthetic peptides. As a foundational building block, high chemical purity is critical for efficient coupling and the successful synthesis of complex peptides . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle this material in a appropriately controlled laboratory environment. Note: Specific details on the mechanism of action for this exact compound are not available in the current search results, and its applications are inferred from the well-established use of Boc-protected amino acids and fluorinated tryptophan derivatives in scientific research.

Properties

IUPAC Name

(2S)-3-(4-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBIRBARADNEFZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-fluoro-L-tryptophan typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other indole-forming reactions.

    Fluorination: Introduction of the fluorine atom at the 4-position of the indole ring can be achieved using electrophilic fluorination reagents.

    Amino Acid Coupling: The indole derivative is then coupled with a protected amino acid derivative under peptide coupling conditions.

    Deprotection: The final step involves deprotection of the amino acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-fluoro-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

    Reduction: Reduction of the indole ring can yield indoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds

N-Boc-4-fluoro-L-tryptophan is often used as a building block in the synthesis of pharmacologically active compounds. The introduction of the 4-fluoro group can enhance the biological properties of tryptophan derivatives, making them suitable for drug development. For instance, it has been used to synthesize inhibitors targeting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer and autoimmune diseases .

Table 1: Synthesis Pathways Involving this compound

CompoundTarget Enzyme/PathwayYield (%)Reference
IDO InhibitorIndoleamine 2,3-dioxygenase10
PET TracerSerotonin synthesis pathway29
Fluorinated TryptophanKynurenine pathway56

Molecular Imaging

Positron Emission Tomography (PET)

This compound has gained attention as a precursor for radiolabeled compounds used in PET imaging. Its derivatives, such as N-methyl-6-[18F]fluorotryptophan, have been developed to visualize tryptophan metabolism in vivo. This is particularly valuable for studying tumors and neurodegenerative diseases where altered tryptophan metabolism is observed .

Case Study: Imaging Tumor Metabolism

In a recent study, N-methyl-6-[18F]fluorotryptophan was evaluated for its ability to differentiate between tumor types based on tryptophan metabolism. The study demonstrated that this compound could effectively target tumors with high IDO expression, providing insights into tumor biology and potential therapeutic responses .

Table 2: PET Imaging Applications of Tryptophan Derivatives

RadiotracerApplication AreaClinical Relevance
N-methyl-6-[18F]fluorotryptophanTumor imagingDifferentiation of tumor types
5-hydroxy-7-[18F]fluorotryptophanSerotonin-producing tumorsDetection of neuroendocrine tumors

Research on Tryptophan Metabolism

Pathway-Specific Visualization

This compound derivatives have been utilized to study specific metabolic pathways involving tryptophan, such as serotonin synthesis and the kynurenine pathway. These studies are crucial for understanding the biochemical changes associated with various diseases, including cancer and depression .

Insights from Recent Studies

Recent advancements have shown that using radiolabeled tryptophans can help visualize metabolic alterations in conditions like gliomas and breast cancer. For example, a study found that higher uptake of α-[11C]methyltryptophan correlated with longer survival in glioblastoma patients, suggesting its potential as a prognostic marker .

Mechanism of Action

The mechanism of action of N-Boc-4-fluoro-L-tryptophan involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

N-Boc-L-tryptophan

  • Structural Differences : Lacks the 4-fluoro substitution on the indole ring.
  • Physicochemical Properties :
    • Molecular weight: 304.34 g/mol (vs. 322.33 g/mol for N-Boc-4-fluoro-L-tryptophan, estimated).
    • CAS RN: 13139-14-5 .
  • Applications : Used in peptide synthesis but lacks the fluorinated indole’s electronic effects, making it less suitable for targeted drug design requiring halogen bonding or enhanced lipophilicity.

N-Fmoc-4-Br-L-tryptophan

  • Structural Differences : Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the 4-position.
  • Physicochemical Properties :
    • Bromine’s larger atomic radius increases steric hindrance compared to fluorine.
    • Fmoc is base-labile, whereas Boc is acid-labile, influencing deprotection strategies in solid-phase synthesis .
  • Applications : Preferred in Fmoc-based peptide synthesis workflows; bromine’s hydrophobicity may enhance membrane permeability in drug candidates.

4-Nitro-N-phthalyl-L-tryptophan

  • Structural Differences : Contains a nitro group at the 4-position and a phthalyl protecting group.
  • Physicochemical Properties :
    • Nitro groups are strongly electron-withdrawing, reducing indole ring reactivity compared to fluorine.
    • Crystal structure data (R factor = 0.031) indicates high crystallinity, aiding purification .
  • Applications: Limited to niche synthetic routes due to the phthalyl group’s instability under basic conditions.

N-Acetyltryptophan and 5-Hydroxy-tryptophan

  • Structural Differences :
    • N-Acetyltryptophan (CAS 54-12-6) lacks a Boc group and fluorine, featuring an acetylated amine .
    • 5-Hydroxy-tryptophan (CAS 4350-09-8) includes a hydroxyl group at the 5-position, increasing polarity.
  • Applications : N-Acetyltryptophan is used in protein stabilization, while 5-hydroxy-tryptophan serves as a serotonin precursor. Neither is optimized for Boc-mediated peptide coupling or fluorinated drug design.

4-Fluoro-L-tryptophan (Unprotected)

  • Structural Differences : Lacks the Boc protecting group.
  • Physicochemical Properties :
    • SMILES: O=C(O)C(N)Cc2c1c(F)cccc1nc2 .
    • Molecular formula: C₁₁H₁₁FN₂O₂.
  • Applications : Used in studies of protein folding and enzyme mechanisms but requires in-situ protection for peptide synthesis.

Data Table: Key Comparative Properties

Compound Molecular Weight (g/mol) CAS RN Protecting Group Substituent Key Application
This compound 322.33 (estimated) Not provided Boc 4-F Drug design, probes
N-Boc-L-tryptophan 304.34 13139-14-5 Boc None General peptide synthesis
N-Fmoc-4-Br-L-tryptophan ~438.29 (estimated) Not provided Fmoc 4-Br Membrane-permeable drugs
4-Nitro-N-phthalyl-L-tryptophan ~385.33 (estimated) Not provided Phthalyl 4-NO₂ Crystallography studies
4-Fluoro-L-tryptophan 222.21 Not provided None 4-F Protein mechanism studies

Research Findings and Implications

  • Protecting Group Stability : Boc is preferred for acid-stable intermediates, while Fmoc suits base-labile strategies .
  • Halogen Effects : Fluorine’s small size and electronegativity improve metabolic stability compared to bromine’s bulk .
  • Synthetic Utility : this compound balances stability and reactivity, making it versatile in drug discovery, whereas nitro or phthalyl derivatives are less broadly applicable .

Q & A

Basic Research Questions

Q. How can researchers synthesize N-Boc-4-fluoro-L-tryptophan with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves Boc-protection of 4-fluoro-L-tryptophan using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Chiral purity is maintained by employing enantiomerically pure starting materials and monitored via chiral HPLC (e.g., using a Chiralpak® column with UV detection at 254 nm). Post-synthesis, recrystallization in ethyl acetate/hexane mixtures improves purity (>97% by HPLC) .

Q. What analytical techniques are optimal for validating the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in DMSO-d6) confirm the Boc group (δ ~1.3 ppm for tert-butyl) and fluorine substitution (splitting patterns in aromatic regions).
  • LC-MS : Electrospray ionization (ESI) in positive mode verifies molecular weight (C16_{16}H20_{20}FN2_2O4_4, [M+H]+^+ calc. 323.14).
  • Reference Standards : Cross-validate spectral data with NIST Chemistry WebBook entries for analogous Boc-protected tryptophans .

Advanced Research Questions

Q. How does the 4-fluoro substitution in this compound influence its interaction with indoleamine 2,3-dioxygenase (IDO) compared to non-fluorinated analogs?

  • Methodological Answer : Use competitive inhibition assays with recombinant IDO. Prepare reaction mixtures containing L-tryptophan (substrate), this compound (inhibitor), and NADPH. Monitor kynurenine production via UV absorbance (360 nm). Compare IC50_{50} values and perform molecular docking simulations (e.g., AutoDock Vina) to assess fluorine’s steric/electronic effects on binding affinity .

Q. What experimental designs are suitable for assessing the metabolic stability of this compound in physiological conditions?

  • Methodological Answer :

  • In Vitro Stability : Incubate the compound in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (pH 7.4) at 37°C. Withdraw aliquots at 0, 1, 3, 6, and 24 hours, quench with acetonitrile, and analyze degradation products via LC-MS/MS.
  • Statistical Analysis : Apply first-order kinetics to calculate half-life (t1/2_{1/2}) using nonlinear regression (e.g., GraphPad Prism®) .

Methodological and Data Analysis Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data involving this compound?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (pH, temperature, cofactors) across studies. For example, IDO activity is pH-sensitive; ensure all assays use pH 6.5 buffers.
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models (e.g., RevMan®) to quantify heterogeneity. Consider covariates like enzyme source (recombinant vs. tissue-derived) .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent evaporation steps.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with sodium bicarbonate before disposal. Fluorinated waste requires segregation for specialized treatment .

Integration with Broader Research Frameworks

Q. How can this compound be integrated into studies on tryptophan metabolism pathways?

  • Methodological Answer : Use stable isotope labeling (e.g., 13^{13}C-4-fluoro-tryptophan) to track metabolic flux in cell cultures. Combine with RNA-seq to identify downstream gene expression changes (e.g., IDO1, TDO2). Align with FINER criteria to ensure feasibility and novelty, such as exploring unstudied cell types (e.g., dendritic cells) .

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